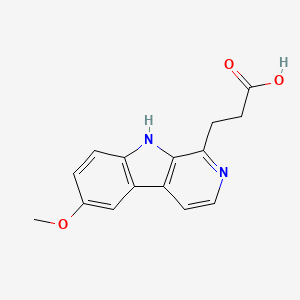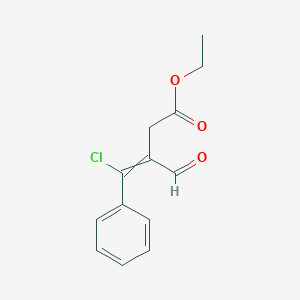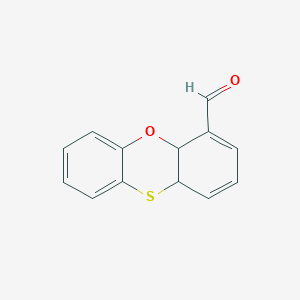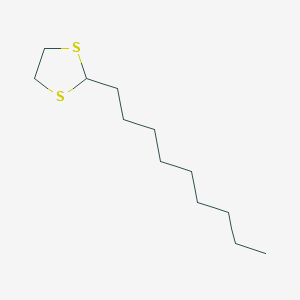
1,3-Dithiolane, 2-nonyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dithiolane, 2-nonyl-: is an organosulfur compound characterized by a five-membered ring containing two sulfur atoms and one carbon atom. This compound is part of the broader class of 1,3-dithiolanes, which are known for their stability and versatility in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3-Dithiolanes, including 1,3-Dithiolane, 2-nonyl-, can be synthesized from carbonyl compounds through a reaction with 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the 1,3-dithiolane ring.
Industrial Production Methods: Industrial production of 1,3-Dithiolane, 2-nonyl- often involves the use of efficient catalysts such as yttrium triflate or tungstophosphoric acid to achieve high yields and selectivity . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dithiolane, 2-nonyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalysts
Substitution: Organolithium (RLi), Grignard reagents (RMgX)
Major Products Formed:
Oxidation: Sulfoxides and sulfones
Reduction: Thiols and thioethers
Substitution: Various organosulfur compounds
Applications De Recherche Scientifique
1,3-Dithiolane, 2-nonyl- has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in multistep organic syntheses.
Biology: Investigated for its potential role in biological systems due to its sulfur-containing structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of 1,3-Dithiolane, 2-nonyl- involves its ability to form stable thioacetal linkages with carbonyl compounds . This stability is due to the resonance stabilization provided by the sulfur atoms in the ring. The compound can also undergo deprotonation to form reactive intermediates that participate in various chemical transformations .
Comparaison Avec Des Composés Similaires
1,2-Dithiolane: Another isomer of 1,3-dithiolane, differing in the position of the sulfur atoms.
1,3-Dithiane: A six-membered ring analog of 1,3-dithiolane, with similar chemical properties.
Uniqueness: 1,3-Dithiolane, 2-nonyl- is unique due to its specific ring structure and the presence of a nonyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring stability and reactivity under various conditions .
Propriétés
Numéro CAS |
131195-53-4 |
|---|---|
Formule moléculaire |
C12H24S2 |
Poids moléculaire |
232.5 g/mol |
Nom IUPAC |
2-nonyl-1,3-dithiolane |
InChI |
InChI=1S/C12H24S2/c1-2-3-4-5-6-7-8-9-12-13-10-11-14-12/h12H,2-11H2,1H3 |
Clé InChI |
DYNKHQGIKHTBME-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1SCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol](/img/structure/B14272294.png)
![3,3'-[1,4-Phenylenebis(phenylazanediyl)]diphenol](/img/structure/B14272299.png)
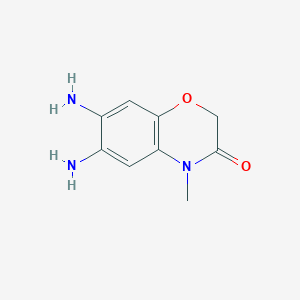
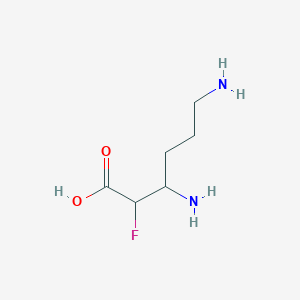
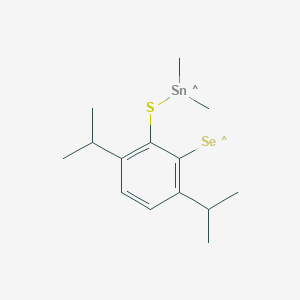
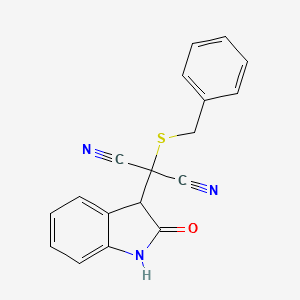
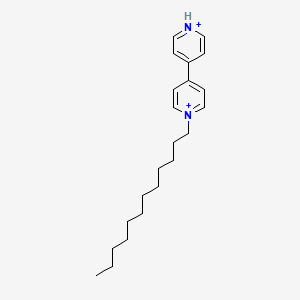
![6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14272352.png)
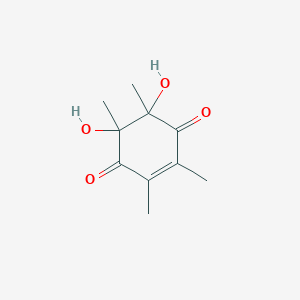
![6-[4-(1,3-Benzothiazol-2-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3-methoxy-4-propylcyclohexa-2,4-dien-1-one](/img/structure/B14272360.png)
![2,3,4,5,6,7,8,9-Octahydro-1H-cyclopenta[c]quinolin-4-ol](/img/structure/B14272361.png)
